molecular formula C10H11N3OS2 B494510 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299443-63-3

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B494510
M. Wt: 253.3g/mol
InChI Key: QYUQIVQGVCXZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the empirical formula C10H11N3OS . It is a solid substance and its molecular weight is 221.28 .


Molecular Structure Analysis

The SMILES string of this compound is NC1=NN=C(CCOC2=CC=CC=C2)S1 . This indicates that the compound contains a thiadiazole ring with an amine group at one end and a phenoxyethyl sulfanyl group at the other end .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 221.28 . The InChI key of this compound is YZEIHPOKYUQDBF-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Applications

A significant application of 1,3,4-thiadiazole derivatives, including those related to 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, is in the development of novel anticancer agents. These compounds have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. For example, certain derivatives have shown promising activities, with IC50 values ranging from 0.04 to 23.6 µM against nine human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Shi et al., 2013). Another study highlighted the design of drug-like molecules combining 1,3,4-thiadiazole with other pharmacophoric elements, demonstrating a cost-effective approach for synthesizing compounds with potential anticancer properties (Yushyn et al., 2022).

Antimicrobial and Antifungal Applications

1,3,4-Thiadiazole derivatives have also been explored for their antimicrobial and antifungal activities. Research has demonstrated that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019). Another study synthesized and evaluated the antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, showing significant activity against S. aureus and E. coli (Hussain et al., 2008).

Applications in Material Science

The compound and its derivatives have found applications in material science, particularly in the crystal engineering of organometallic materials. For instance, ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core has been investigated, revealing the potential of these compounds in the development of novel organometallic materials (Ardan et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . The precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQIVQGVCXZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

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